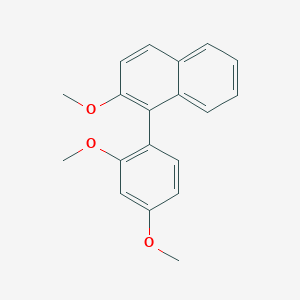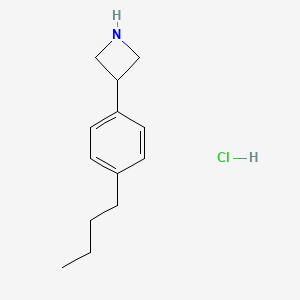
3-(4-Butylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butylphenyl)azetidine Hydrochloride: is a chemical compound belonging to the azetidine class of compounds Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
准备方法
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges. The reaction conditions often require photochemical activation and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 3-(4-Butylphenyl)azetidine Hydrochloride may involve scalable synthetic routes such as metal-catalyzed cycloaddition reactions or strain-release-driven synthesis . These methods are optimized for high yield and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 3-(4-Butylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using common reducing agents.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups into the azetidine ring .
科学研究应用
Chemistry: 3-(4-Butylphenyl)azetidine Hydrochloride is used as a building block in organic synthesis. Its unique reactivity makes it valuable for constructing complex molecular architectures.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its azetidine ring is a common motif in bioactive molecules, making it a candidate for developing new therapeutics .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors. Its unique structure allows for the development of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of 3-(4-Butylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom contribute to its reactivity, allowing it to form covalent bonds with specific targets. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
相似化合物的比较
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less complexity.
Aziridine: Another strained nitrogen-containing ring, but with three members, making it more reactive and less stable.
Pyrrolidine: A five-membered nitrogen-containing ring with less strain and different reactivity.
Uniqueness: 3-(4-Butylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern and the presence of the butylphenyl group.
属性
分子式 |
C13H20ClN |
|---|---|
分子量 |
225.76 g/mol |
IUPAC 名称 |
3-(4-butylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H |
InChI 键 |
BUUBYMYJQFLXFB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


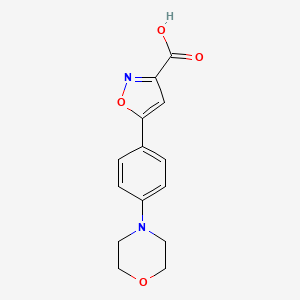
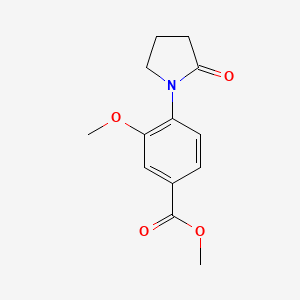
![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
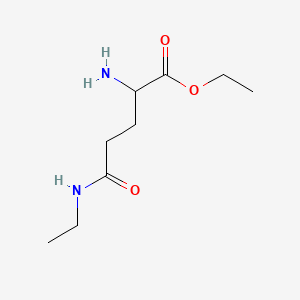

![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)

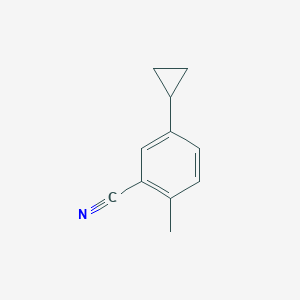
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
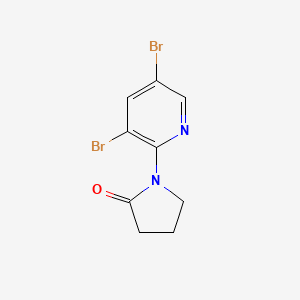


![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
